molecular formula C12H16N2O3S B2539567 N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide CAS No. 2361639-41-8

N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide

Cat. No. B2539567
CAS RN: 2361639-41-8
M. Wt: 268.33
InChI Key: HAWDNVNUCCSODL-UHFFFAOYSA-N
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Description

Osimertinib, sold under the brand name Tagrisso, is a medication used to treat non-small-cell lung carcinomas with specific mutations . It is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor .


Molecular Structure Analysis

The molecular formula of Osimertinib is C28H33N7O2 . It has a molar mass of 499.619 g/mol . The structure includes a prop-2-enamide group, similar to the compound you mentioned.


Physical And Chemical Properties Analysis

Osimertinib is provided as the mesylate; the chemical formula is C28H33N7O2·CH4O3S, and the molecular weight is 596 g/mol .

Mechanism of Action

Osimertinib is used to treat locally advanced or metastatic non-small-cell lung cancer (NSCLC), if the cancer cells are positive for the T790M mutation in the gene coding for EGFR or for activating EGFR mutations .

Safety and Hazards

The most common side effects of Osimertinib include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough .

Future Directions

In February 2024, the FDA approved Osimertinib, in combination with platinum-based chemotherapy, for people with locally advanced or metastatic non-small cell lung cancer whose tumors have EGFR exon 19 deletions or exon 21 L858R mutations, as detected by an FDA-approved test .

properties

IUPAC Name

N-[4-[ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-4-12(15)13-10-6-8-11(9-7-10)14(3)18(16,17)5-2/h4,6-9H,1,5H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWDNVNUCCSODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide

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